molecular formula C8H8N4 B3033001 1-benzyl-1H-tetrazole CAS No. 6926-50-7

1-benzyl-1H-tetrazole

Cat. No. B3033001
CAS RN: 6926-50-7
M. Wt: 160.18 g/mol
InChI Key: AQBHAXPSOCMLGV-UHFFFAOYSA-N
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Description

1-benzyl-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . It is a powder that is stored at room temperature .


Synthesis Analysis

1-substituted 1H-tetrazole compounds, which include 1-benzyl-1H-tetrazole, can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 . Other methods involve the reaction of sodium azide with nitriles in water with zinc salts as catalysts .


Molecular Structure Analysis

The crystal structure of 1-benzyl-1H-tetrazole was studied to understand the geometry and intermolecular interactions of the 1H-tetrazole moiety . It crystallizes in the monoclinic space group P21 with unit cell dimensions a = 7.6843(5), b = 5.5794(4), c = 9.4459(7) Å, β = 100.949(4)° .


Chemical Reactions Analysis

Tetrazoles, including 1-benzyl-1H-tetrazole, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .


Physical And Chemical Properties Analysis

1-benzyl-1H-tetrazole is a crystalline light yellow powder . It has a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes .

Scientific Research Applications

a. Bioisosteric Replacement for Carboxylic Acids:

b. GPR109a Receptor Agonists:

Explosives and Energetic Materials

Tetrazoles have historical significance in explosives and energetic materials:

a. Component of Explosives:

Other Applications

Beyond the fields mentioned above, 1-benzyl-1H-tetrazole has been explored in other areas:

a. Crystallography:

Mechanism of Action

Target of Action

1-Benzyl-1H-tetrazole is a synthetic organic heterocyclic compound Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Mode of Action

It’s known that tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Biochemical Pathways

Tetrazoles, including 1-Benzyl-1H-tetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that they may interact with biochemical pathways where carboxylic acids play a role.

Pharmacokinetics

Tetrazoles are known to be resistant to many biological metabolic degradation pathways , suggesting that 1-Benzyl-1H-tetrazole may have good bioavailability.

Result of Action

Tetrazoles and their derivatives are known to play a very important role in medicinal and pharmaceutical applications , suggesting that they may have significant biological effects.

Action Environment

The action of 1-Benzyl-1H-tetrazole can be influenced by environmental factors. For instance, it’s known that tetrazoles decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction . These properties suggest that the action, efficacy, and stability of 1-Benzyl-1H-tetrazole can be significantly influenced by environmental conditions such as temperature and physical stress.

Safety and Hazards

When handling 1-benzyl-1H-tetrazole, it’s important to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Tetrazoles, including 1-benzyl-1H-tetrazole, play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . This suggests a promising future for the development and application of 1-benzyl-1H-tetrazole and similar compounds.

properties

IUPAC Name

1-benzyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-4-8(5-3-1)6-12-7-9-10-11-12/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBHAXPSOCMLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396894
Record name 1-benzyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6926-50-7
Record name 1-benzyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does varying the metal counterion impact the reactivity of 5-metallo-1-benzyl-1H-tetrazoles?

A2: Studies demonstrate that using potassium or magnesium instead of lithium as the counterion significantly improves the stability of the tetrazole carbanion []. This modification allows reactions to occur at higher temperatures (-30°C to -20°C) compared to lithium-derived reagents (-78°C to -98°C), making them more practical for synthetic applications [].

Q2: Beyond its use as a reagent, what other interesting structural features does 1-benzyl-1H-tetrazole exhibit?

A3: The crystal structure of 1-benzyl-1H-tetrazole reveals intriguing packing arrangements driven by weak intermolecular hydrogen bonds (CH⋯N and CH⋯C) []. Instead of the expected π⋯π interactions, the molecule forms segregated layers of phenyl and tetrazole rings, with each tetrazole ring coordinating with six others in an S-shaped pattern [].

Q3: How do computational chemistry approaches contribute to understanding 1-benzyl-1H-tetrazole?

A4: Crystal structure prediction (CSP) methods successfully predicted the unusual packing of 1-benzyl-1H-tetrazole [, ]. This achievement underscores the capability of ab initio-based methods to accurately model the intra- and intermolecular interactions arising from the tetrazole group's lone pairs and π electron density []. Furthermore, computational studies enable the exploration of conformational flexibility in molecules like 1-benzyl-1H-tetrazole, linking it to crystal packing and potential polymorphism [].

Q4: Can you elaborate on the role of 1-benzyl-1H-tetrazole in gold chemistry?

A5: 1-benzyl-1H-tetrazole acts as a versatile precursor for synthesizing various gold complexes []. For instance, lithiation followed by transmetallation with gold precursors leads to the formation of both cationic and neutral gold(I) carbene complexes []. Additionally, reacting [Au(N3)PPh3] with isocyanides in the presence of 1-benzyl-1H-tetrazole yields neutral tetrazolyl(phosphine) gold(I) complexes []. These findings highlight the utility of 1-benzyl-1H-tetrazole in accessing diverse gold species with potential applications in catalysis and materials science.

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